5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is a chemical compound with the molecular formula C13H20N4O It is characterized by the presence of a piperazine ring substituted with an oxetane group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Oxetane Group: The oxetane group can be introduced via a nucleophilic substitution reaction using an appropriate oxetane derivative.
Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine derivative through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(piperazin-1-yl)pyridin-2-amine: Similar structure but lacks the oxetane group.
2-methyl-4-(oxetan-3-yl)piperazine: Similar structure but lacks the pyridine ring.
Uniqueness
5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is unique due to the presence of both the oxetane group and the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNQWEAMPOEXAR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)N)C3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)N)C3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.